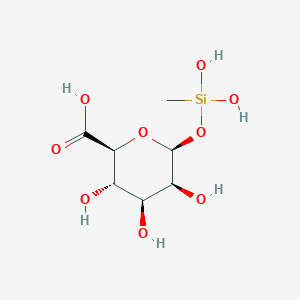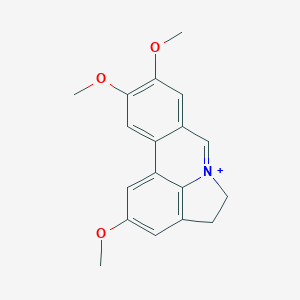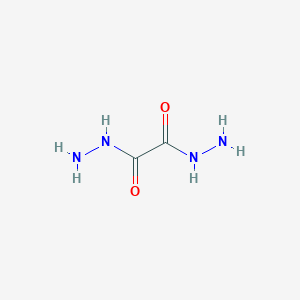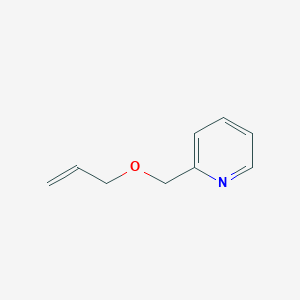
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid, commonly known as DHMSP, is a chemical compound with potential applications in various scientific fields. DHMSP is a derivative of mannuronic acid, a polysaccharide found in brown algae. DHMSP has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in various research studies.
Mechanism of Action
DHMSP has been shown to interact with different proteins and enzymes in the body, such as hyaluronidase, heparinase, and chondroitinase. DHMSP can inhibit the activity of these enzymes, which are involved in the degradation of glycosaminoglycans and other polysaccharides. DHMSP can also interact with different receptors in the body, such as toll-like receptor 4 (TLR4), which is involved in the immune response and inflammation.
Biochemical and Physiological Effects:
DHMSP has been shown to have different biochemical and physiological effects in various research studies. DHMSP can inhibit the activity of hyaluronidase, heparinase, and chondroitinase, which can prevent the degradation of glycosaminoglycans and other polysaccharides. DHMSP can also activate the immune response and modulate inflammation by interacting with TLR4. DHMSP has been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
DHMSP has several advantages for lab experiments, such as its stability, solubility, and bioactivity. DHMSP can be easily synthesized using different methods and protecting groups, which can improve its stability and solubility. DHMSP can also be easily modified to improve its bioactivity and specificity. However, DHMSP has some limitations for lab experiments, such as its potential toxicity and side effects. DHMSP should be used with caution and under proper safety guidelines.
Future Directions
DHMSP has several potential future directions for research and development. DHMSP can be used as a building block for the synthesis of novel polysaccharides and glycosaminoglycans with improved properties and bioactivity. DHMSP can also be used as a drug candidate for the treatment of different diseases, such as cancer, inflammation, and neurodegenerative disorders. DHMSP can also be used as a biomaterial for tissue engineering and regenerative medicine applications. Further research is needed to explore the full potential of DHMSP and its applications in different scientific fields.
Conclusion:
In conclusion, DHMSP is a chemical compound with potential applications in various scientific fields. DHMSP can be synthesized using different methods and protecting groups, and its mechanism of action and biochemical and physiological effects have been studied in various research studies. DHMSP has several advantages for lab experiments, such as its stability, solubility, and bioactivity, but it also has some limitations, such as its potential toxicity and side effects. DHMSP has several potential future directions for research and development, and further studies are needed to explore its full potential and applications.
Synthesis Methods
DHMSP can be synthesized using different methods. One of the most common methods is the reaction of mannuronic acid with trimethylsilyl-diazomethane, followed by hydrolysis of the resulting compound. Another method involves the reaction of mannuronic acid with trimethylsilyl chloride, followed by hydrolysis. DHMSP can also be synthesized using different protecting groups, such as tert-butyldimethylsilyl, to improve its stability and solubility.
Scientific Research Applications
DHMSP has potential applications in various scientific fields, including biotechnology, pharmaceuticals, and materials science. DHMSP can be used as a precursor for the synthesis of novel polysaccharides with improved properties, such as increased solubility, stability, and bioactivity. DHMSP can also be used as a building block for the synthesis of glycosaminoglycans, which are important components of the extracellular matrix and play a crucial role in cell signaling and tissue repair.
properties
CAS RN |
102397-69-3 |
|---|---|
Product Name |
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid |
Molecular Formula |
C7H14O9Si |
Molecular Weight |
270.27 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6S)-6-[dihydroxy(methyl)silyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H14O9Si/c1-17(13,14)16-7-4(10)2(8)3(9)5(15-7)6(11)12/h2-5,7-10,13-14H,1H3,(H,11,12)/t2-,3-,4-,5-,7-/m0/s1 |
InChI Key |
WMGVTFWUDZXSKP-QBCMYANTSA-N |
Isomeric SMILES |
C[Si](O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES |
C[Si](O)(O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Canonical SMILES |
C[Si](O)(O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Other CAS RN |
102397-69-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)









![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)

